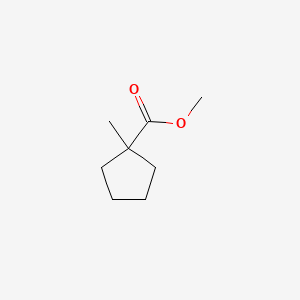












|
REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1.CI.Cl>C1COCC1.CCOCC.O>[CH3:1][C:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1
|


|
Name
|
|
|
Quantity
|
3.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
11.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
8.31 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at -78° C. for a further 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
being stirred for a further 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous solution was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted further with ether (3×25 ml)
|
|
Type
|
WASH
|
|
Details
|
the combined ether layers were washed with water (2×50 ml), saturated sodium chloride solution (50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration and evaporation of solvent under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCCC1)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |